N-cyclopropyl-N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
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Overview
Description
N-cyclopropyl-N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a sulfonyl-substituted pyrrolidine ring, and an oxalamide moiety
Preparation Methods
The synthesis of N-cyclopropyl-N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions.
Formation of the Oxalamide Moiety: The oxalamide moiety can be formed through amide bond formation reactions involving oxalyl chloride and appropriate amines.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
N-cyclopropyl-N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-cyclopropyl-N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-cyclopropyl-N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can be compared with other similar compounds, such as:
N1-cyclopropyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide: This compound has a similar structure but features a piperidine ring instead of a pyrrolidine ring.
N1-cyclopropyl-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)ethyl)oxalamide: This compound has an ethyl linker instead of a methyl linker.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-cyclopropyl-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-12-5-6-13(2)16(10-12)26(24,25)21-9-3-4-15(21)11-19-17(22)18(23)20-14-7-8-14/h5-6,10,14-15H,3-4,7-9,11H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUICZYATGHYXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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